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For Researchers, Scientists, and Drug Development Professionals

Abstract
Citronellyl tiglate (CAS No. 24717-85-9) is a fragrance and flavor ingredient valued for its

complex sensory profile. This technical guide provides an in-depth analysis of its olfactory and

gustatory characteristics, supported by available quantitative data, detailed experimental

methodologies for sensory evaluation, and visualizations of the underlying biological pathways.

The information presented is intended to serve as a comprehensive resource for researchers,

scientists, and professionals involved in the development of products incorporating this

molecule.

Introduction
Citronellyl tiglate is an ester formed from citronellol and tiglic acid. It is found naturally in

geranium oil and is described as a colorless to pale straw-colored liquid.[1] Its multifaceted

sensory properties, encompassing floral, fruity, and green notes, make it a versatile ingredient

in the fragrance and flavor industries.[2][3][4] Understanding the detailed olfactory and

gustatory profile of Citronellyl tiglate is crucial for its effective application and for the

development of novel sensory experiences.
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A summary of the key physicochemical properties of Citronellyl tiglate is presented in Table 1.

These properties, particularly vapor pressure and water solubility, influence its volatility and

perception in different matrices.

Property Value Reference(s)

Molecular Formula C15H26O2 [2]

Molecular Weight 238.37 g/mol [2]

Appearance Colorless to pale yellow liquid [1][3]

Boiling Point 144-145 °C @ 9 mm Hg [1][3]

Density 0.903 g/mL at 25 °C [1][3]

Refractive Index n20/D 1.465 [1][3]

Vapor Pressure 0.003600 mmHg @ 20.00 °C [4]

Water Solubility
0.2633 mg/L @ 25 °C

(estimated)
[4]

LogP (o/w) 5.645 (estimated) [4]

Olfactory Profile
The olfactory profile of Citronellyl tiglate is characterized by a combination of floral, fruity, and

green notes. It is often described as having a rosy, geranium-like scent with leafy and tea-like

undertones.[4] The odor is of medium strength and moderate tenacity.[1][4]

Qualitative Olfactory Descriptors
Multiple sources describe the odor of Citronellyl tiglate with the following terms:

Primary Notes: Floral, Rosy, Fruity, Green[2][4][5]

Secondary Notes: Herbaceous, Leafy, Geranium, Tea, Mushroom-like[1][3][4]

Nuances: Winey, Balsamic, Citrusy[3][4]
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Quantitative Olfactory Data
Quantitative data for the olfactory perception of Citronellyl tiglate is limited. However, one

source provides a specific odor threshold in the air.

Parameter Value Reference(s)

Odor Threshold in Air 0.1585 µg/L [6]

Odor Strength Medium [1][4]

Substantivity on Paper 24 hours

Gustatory Profile
The gustatory profile of Citronellyl tiglate is predominantly characterized by green and leafy

notes, with accompanying floral and fruity elements.[4] The taste is often described in

conjunction with its aromatic properties, highlighting the significant contribution of retronasal

olfaction to the overall flavor perception.

Qualitative Gustatory Descriptors
The taste of Citronellyl tiglate is described using the following terms:

Primary Notes: Green, Leafy[4]

Secondary Notes: Rosy, Geranium, Soapy, Tea, Fruity, Citrus[4]

Quantitative Gustatory Data
Specific quantitative data for the taste threshold of Citronellyl tiglate is not readily available in

the reviewed literature. The perceived flavor is a complex interplay of its taste and aroma.

Experimental Methodologies
The characterization of the olfactory and gustatory profile of a compound like Citronellyl
tiglate involves a combination of analytical techniques and sensory evaluation by trained

panelists.
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Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify the specific volatile compounds responsible for

the aroma of a substance. In this method, the effluent from a gas chromatograph is split, with

one portion going to a chemical detector (like a mass spectrometer) and the other to an

olfactory port where a trained analyst sniffs the eluting compounds and describes their odor.

Detailed Protocol for GC-O Analysis:

Sample Preparation: A solution of Citronellyl tiglate in a suitable solvent (e.g., ethanol) is

prepared. For complex matrices, headspace solid-phase microextraction (HS-SPME) can be

used to extract volatile compounds.

Injection: A small volume of the prepared sample is injected into the gas chromatograph.

Separation: The compounds are separated based on their volatility and polarity on a capillary

column (e.g., DB-5 or WAX).

Detection and Olfactory Assessment: The column effluent is split between a mass

spectrometer for chemical identification and a sniffing port. A trained panelist records the

odor character and intensity of each eluting compound.

Data Analysis: The resulting olfactogram is aligned with the chromatogram to correlate

specific chemical compounds with their perceived odors.

Sensory Panel Evaluation
Sensory panels are used to obtain qualitative and quantitative data on the sensory properties

of a substance. Trained panelists are essential for providing consistent and reproducible

results.

Detailed Protocol for Descriptive Sensory Analysis:

Panelist Selection and Training: Panelists are screened for their sensory acuity and trained

to identify and quantify specific aroma and taste attributes of Citronellyl tiglate using

reference standards.
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Sample Preparation: Citronellyl tiglate is presented to the panelists in a controlled and

consistent manner. For olfactory evaluation, this may involve smelling strips dipped in a

diluted solution. For gustatory evaluation, it is dissolved in a neutral medium like deionized

water or a simple sugar solution.

Evaluation Procedure: Panelists evaluate the samples in a controlled environment to

minimize distractions. They rate the intensity of various sensory attributes (e.g., rosy, green,

fruity) on a labeled magnitude scale.

Data Analysis: The data from the panelists are collected and statistically analyzed to

generate a sensory profile of the compound.

Biological Pathways and Logical Relationships
Olfactory Signaling Pathway
The perception of odor begins with the binding of odorant molecules to olfactory receptors in

the nasal cavity, initiating a signal transduction cascade that ultimately leads to the perception

of smell in the brain.
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Caption: Generalized olfactory signal transduction cascade.

Gustatory Signaling Pathway (for relevant taste
modalities)
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While Citronellyl tiglate itself does not directly elicit the five primary tastes (sweet, sour, salty,

bitter, umami) in a pure sense, its flavor profile is a complex perception involving both gustatory

and olfactory systems. The "green" and "fruity" aspects are largely aroma-driven, but potential

interactions with receptors for other modalities cannot be entirely ruled out. The diagram below

illustrates a generalized pathway for taste perception.

Taste Receptor Cell Neural Pathway

Tastant Molecule Taste Receptor
(GPCR or Ion Channel)

Binds to Intracellular
Signaling Cascade

Activates Neurotransmitter
Release

Gustatory
Afferent Nerve

Activates Brainstem
(Nucleus of the Solitary Tract) Thalamus Gustatory Cortex

Taste Perception

Click to download full resolution via product page

Caption: Generalized gustatory signal transduction pathway.

Experimental Workflow for Sensory Evaluation
A logical workflow is essential for the comprehensive sensory evaluation of a flavor and

fragrance compound like Citronellyl tiglate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1584324?utm_src=pdf-body
https://www.benchchem.com/product/b1584324?utm_src=pdf-body-img
https://www.benchchem.com/product/b1584324?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Planning & Preparation

Phase 2: Execution

Phase 3: Analysis & Reporting
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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